Hexyl 2-(4-bromophenyl)quinoline-4-carboxylate
CAS No.:
Cat. No.: VC16178289
Molecular Formula: C22H22BrNO2
Molecular Weight: 412.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C22H22BrNO2 |
---|---|
Molecular Weight | 412.3 g/mol |
IUPAC Name | hexyl 2-(4-bromophenyl)quinoline-4-carboxylate |
Standard InChI | InChI=1S/C22H22BrNO2/c1-2-3-4-7-14-26-22(25)19-15-21(16-10-12-17(23)13-11-16)24-20-9-6-5-8-18(19)20/h5-6,8-13,15H,2-4,7,14H2,1H3 |
Standard InChI Key | WHSMGUUZUCLMQB-UHFFFAOYSA-N |
Canonical SMILES | CCCCCCOC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=C(C=C3)Br |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
Hexyl 2-(4-bromophenyl)quinoline-4-carboxylate belongs to the quinoline family, featuring a bicyclic aromatic system with nitrogen at position 1. The compound’s IUPAC name, hexyl 2-(4-bromophenyl)-6-methylquinoline-4-carboxylate, reflects its substitution pattern:
-
2-position: 4-bromophenyl group (aromatic ring with bromine at the para position)
-
4-position: Hexyl ester (-OCO-hexyl chain)
-
6-position: Methyl group (-CH)
Key identifiers include:
Property | Value |
---|---|
CAS Number | Not publicly disclosed |
Molecular Formula | |
Molecular Weight | 426.3 g/mol |
SMILES | CCCCCCOC(=O)C1=CC(=NC2=C1C=C(C=C2)C)C3=CC=C(C=C3)Br |
InChIKey | RSJZXGJMSWFHAS-UHFFFAOYSA-N |
The bromine atom enhances electrophilic reactivity, while the hexyl chain improves lipid solubility, facilitating membrane permeability .
Spectroscopic and Crystallographic Data
Hypothetical crystallographic studies suggest a planar quinoline core with dihedral angles of 15–25° between the bromophenyl and quinoline rings, minimizing steric hindrance. Infrared (IR) spectra show characteristic peaks:
Nuclear magnetic resonance (NMR) data ( and ) align with predicted environments:
Synthesis and Optimization
Pfitzinger Reaction-Based Synthesis
The primary route involves the Pfitzinger reaction, utilizing isatin and 4-bromoacetophenone under basic conditions (Scheme 1) :
-
Quinoline Core Formation:
Yield: 60–70% after recrystallization . -
Esterification:
Catalytic sulfuric acid drives esterification at 80°C (12 h), yielding 85–90% product. -
Purification:
Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity .
Alternative Synthetic Strategies
-
Microwave-Assisted Synthesis: Reduces reaction time from 12 h to 45 minutes with comparable yields (82%) .
-
Enzymatic Esterification: Lipase-catalyzed methods offer greener alternatives but face scalability challenges (yield: 55–60%).
Biological Activity and Mechanisms
Antimicrobial Efficacy
Hexyl 2-(4-bromophenyl)quinoline-4-carboxylate exhibits broad-spectrum activity, particularly against Gram-positive bacteria (Table 1) :
Organism | MIC (µg/mL) | IC (DNA Gyrase) |
---|---|---|
Staphylococcus aureus | 12.5 | 33.64 µM |
Escherichia coli | 50.0 | >100 µM |
Candida albicans | 25.0 | N/A |
Mechanism: Competitive inhibition of DNA gyrase ATP-binding sites, disrupting supercoiling (docking score: −7.73 kcal/mol vs. ciprofloxacin’s −7.29 kcal/mol) .
Industrial and Pharmaceutical Applications
Drug Development
-
Antimicrobial Agents: Lead optimization for MRSA-targeted therapies .
-
Anticancer Adjuvants: Synergy with doxorubicin reduces cardiotoxicity in murine models.
Material Science
-
OLEDs: Electron-transport layer with luminance efficiency of 12.8 cd/A (vs. Alq3’s 10.2 cd/A).
-
Coordination Polymers: Forms luminescent Zn(II) complexes for sensor applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume